6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one
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Description
6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
One study focuses on the design, synthesis, and biological evaluation of novel indole derivatives, including the compound of interest, as significant antioxidants. These derivatives were assessed for their potential as inhibitors against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), highlighting their efficacy in inhibiting reactive oxygen species (ROS). The study reveals promising results, indicating the compound's potential as a superior antioxidant lead for future optimization and medicinal chemistry applications (Aziz et al., 2021).
Antimicrobial and Antitubercular Agents
Research on tetrahydropyrimidine–isatin hybrids, including the chemical structure , has demonstrated potential antibacterial, antifungal, and antitubercular activities. These hybrids were synthesized and characterized, showcasing their utility in developing new therapeutic agents against various microbial infections (Akhaja & Raval, 2012).
Antifungal Effects
Another study elaborates on the antifungal effect of similar pyrimidin-amine derivatives, focusing on their synthesis and biological activity against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This research underscores the compound's potential as a basis for developing novel antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel compounds derived from visnaginone and khellinone, structurally related to the molecule of interest, has been explored for their anti-inflammatory and analgesic activities. These studies indicate the compound's relevance in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Colorimetric Detection of Heavy Metals
In a distinct application, a novel colorimetric probe based on the structural framework similar to the compound was synthesized for the selective detection of CH3Hg+ over other cations. This highlights its potential use in environmental monitoring and heavy metal detection (Pattaweepaiboon et al., 2020).
Pharmacological Screening
The compound has also been included in studies for pharmacological screening, demonstrating its significance in identifying new therapeutic agents. One study evaluated the antibacterial and antifungal activities of new pyrimidine derivatives, showing significant activity against a range of bacteria and fungi (Khan et al., 2015).
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-18-7-4-5-15(11-18)14-29-22-23-17(12-20(26)24-22)13-21(27)25-10-9-16-6-2-3-8-19(16)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRNAIAYHPETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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